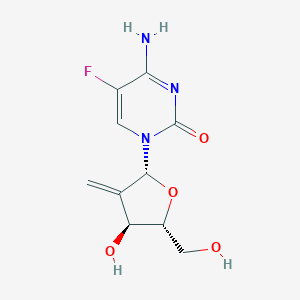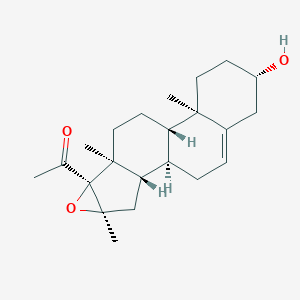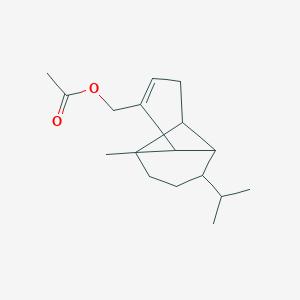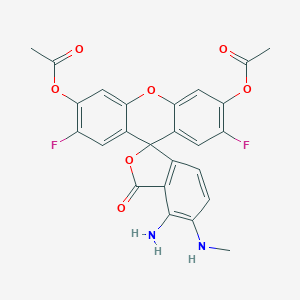
Daf-FM DA
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of DAF-FM DA is complex and involves several functional groups. The empirical formula is C25H18F2N2O7 and the molecular weight is 496.42 . The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Chemical Reactions Analysis
This compound reacts with NO to form a fluorescent compound. This reaction is used to detect the presence of NO in cells . The fluorescence quantum yield of DAF-FM is approximately 0.005, but increases about 160-fold, to approximately 0.81, after reacting with nitric oxide .Physical And Chemical Properties Analysis
This compound is a cell-permeable fluorescent probe. It is more sensitive to nitric oxide (NO) compared with DAF-2 and is more photo-stable and less pH sensitive . The fluorescence quantum yield of DAF-FM is approximately 0.005, but increases about 160-fold, to approximately 0.81, after reacting with nitric oxide .Applications De Recherche Scientifique
1. Calibration and Quantification of Nitric Oxide
DAF-FM DA, as a nitric oxide (NO) sensitive fluorescence probe, is extensively used for assessing cellular NO production. Namin et al. (2013) developed a mathematical model combined with experimentation to elucidate the kinetics of NO/DAF-FM reaction in solution. This model allows for calibration of DAF-FM fluorescence and quantification of NO concentration in biological tissues, addressing a significant challenge in NO research in biomedicine (Namin et al., 2013).
2. Spaceflight Experiments with Caenorhabditis elegans
In a spaceflight experiment involving Caenorhabditis elegans, Warren et al. (2013) utilized this compound to explore the effects of spaceflight on C. elegans, particularly focusing on the role of the FOXO transcription factor DAF-16. This study highlighted the utility of this compound in understanding biological changes in microgravity environments (Warren et al., 2013).
3. Detection of Reactive Oxygen and Nitrogen Species
Chen et al. (2012) developed a method using microchip electrophoresis-laser-induced fluorescence (MCE-LIF) for the simultaneous determination of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in mitochondria, employing this compound as a fluorescent probe. This technique aids in understanding the distinctive functions of ROS/RNS in biological systems (Chen et al., 2012).
4. Analysis of Intracellular NO Production and Nitrosation
Cortese-Krott et al. (2012) utilized this compound to analyze intracellular NO production in human red blood cells, employing various fluorescence-based methods and analytical separation techniques. This comprehensive approach allows for a clear identification of NO-related signals in biological systems (Cortese-Krott et al., 2012).
5. Imaging Nitric Oxide Production
Kojima et al. (1999) discussed the application of this compound in imaging NO production in cells. The probe transforms within cells to yield a fluorescent compound, enabling the direct identification of intracellular NO production and its location (Kojima et al., 1999).
Mécanisme D'action
Target of Action
The primary target of DAF-FM DA (4-Amino-5-Methylamino-2’,7’-Difluorofluorescein Diacetate) is Nitric Oxide (NO) . Nitric Oxide is a free radical and a key cellular signaling molecule, involved in various physiological and pathological processes .
Mode of Action
This compound is essentially non-fluorescent until it reacts with NO . Once inside the cell, intracellular esterases cleave off the diacetate groups, converting this compound into DAF-FM . The freed probe then reacts with Nitric Oxide to form a fluorescent benzotriazole . This reaction results in a significant increase in fluorescence, making it possible to detect and quantify low concentrations of NO .
Biochemical Pathways
Instead, it provides a means to measure the levels of NO, which plays a crucial role in various biochemical pathways, including vasodilation, immune response, and neurotransmission .
Pharmacokinetics
This compound is cell-permeant and passively diffuses across cellular membranes . Once inside the cell, it is deacetylated by intracellular esterases to become DAF-FM . The fluorescence quantum yield of DAF-FM is 0.005, but increases about 160-fold, to 0.81, after reacting with nitric oxide .
Result of Action
The result of this compound’s action is the formation of a fluorescent benzotriazole derivative when it reacts with NO . This fluorescence can be detected by any instrument that can detect fluorescein, including flow cytometers, microscopes, fluorescent microplate readers, and fluorometers . This allows for the quantification of low concentrations of NO in cells .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the fluorescence of DAF-FM is stable above pH 5.5 . Also, buffers containing bovine serum albumin (BSA) and phenol red may affect the fluorescence and should be used with caution . Furthermore, this compound should be stored at -20°C, desiccated, and protected from light to maintain its stability .
Safety and Hazards
Propriétés
IUPAC Name |
[6'-acetyloxy-4-amino-2',7'-difluoro-5-(methylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F2N2O7/c1-10(30)33-20-8-18-13(6-15(20)26)25(12-4-5-17(29-3)23(28)22(12)24(32)36-25)14-7-16(27)21(34-11(2)31)9-19(14)35-18/h4-9,29H,28H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVHTVRRVVEMEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C(=C(C=C5)NC)N)C(=O)O4)F)OC(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F2N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376348 | |
| Record name | DAF-FM DA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
254109-22-3 | |
| Record name | 4-Amino-5-methylamino-2′,7′-difluorofluorescein diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=254109-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DAF-FM DA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl (1S,3R,4R,5R)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylate](/img/structure/B161331.png)
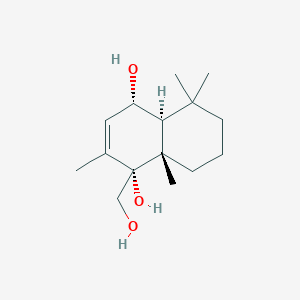
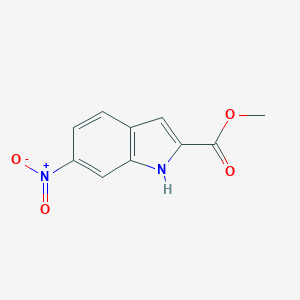
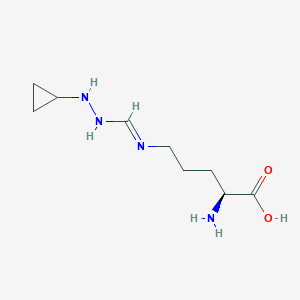
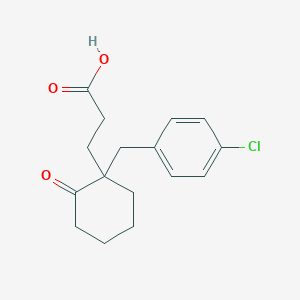
![1,3,5-Tris[(3-methylphenyl)phenylamino]benzene](/img/structure/B161342.png)
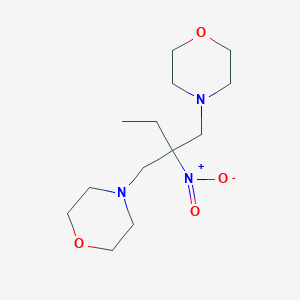
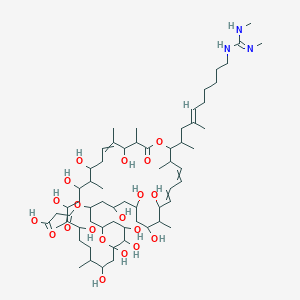
![Methyl (1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate](/img/structure/B161347.png)


